molecular formula C11H15N3O3S B1421656 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid CAS No. 1065075-56-0

2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid

Cat. No. B1421656
CAS RN: 1065075-56-0
M. Wt: 269.32 g/mol
InChI Key: RPLVMPJPENKZJQ-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid (MTFMA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. MTFMA is a pyrimidine derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Scientific Research Applications

Synthesis and Characterization

  • A study by Grant, Seemann, and Winthrop (1956) described the synthesis of β-dialkylaminoethyl esters of 2,5-disubstituted pyrimidine-4-carboxylic acids, which are related to 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid. They characterized these compounds in various forms, such as hydrochlorides, methobromide, and methiodide salts (Grant, Seemann & Winthrop, 1956).

Synthesis of Derivatives

  • Tumkevičius, Urbonas, and Vainilavicius (2013) explored the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are precursors to the methyl esters of similar pyrimidine-6-carboxylic acids, indicating the compound's utility in synthesizing diverse derivatives (Tumkevičius, Urbonas & Vainilavicius, 2013).

Fungicidal Properties

  • The derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, synthesized from reactions involving similar pyrimidine structures, have demonstrated fungicidal properties, suggesting potential applications in agricultural or pharmaceutical research (Tumkevičius, Urbonas & Vainilavicius, 2000).

Chemical Properties and Reactions

  • Liu et al. (2009) reported on the chemical properties and reactions of a compound closely related to 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid, providing insights into its potential behavior and reactivity in various chemical environments (Liu et al., 2009).

Antimicrobial Activity

  • Kolisnyk, Vlasov, Kovalenko, Osolodchenko, and Chernykh (2015) conducted research on derivatives of similar pyrimidine compounds, which exhibited notable antimicrobial activity, indicating the potential of 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid in developing new antimicrobial agents (Kolisnyk et al., 2015).

Pharmaceutical Development

  • Wanare (2022) discussed the design, synthesis, and evaluation of novel thiopyrimidine-glucuronide compounds, showcasing the potential of pyrimidine-based compounds like 2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid in developing drugs with promising biological activities (Wanare, 2022).

properties

IUPAC Name

2-methylsulfanyl-4-(oxolan-2-ylmethylamino)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3S/c1-18-11-13-6-8(10(15)16)9(14-11)12-5-7-3-2-4-17-7/h6-7H,2-5H2,1H3,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLVMPJPENKZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)NCC2CCCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-4-((tetrahydrofuran-2-YL)methylamino)pyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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